(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide
Overview
Description
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, also known as 4FPP-AH, is a novel small molecule that has recently been identified as a potential therapeutic agent for a variety of medical conditions. 4FPP-AH is a derivative of the well-known piperazine family of compounds and has been studied for its potential to act as a monoamine reuptake inhibitor, as well as for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Antimicrobial Activities
- A study by Yolal et al. (2012) on the synthesis of eperezolid-like molecules, including derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, revealed high anti-Mycobacterium smegmatis activity, indicating potential antimicrobial applications (Yolal et al., 2012).
Acetylcholinesterase Inhibitors
- Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazine derivatives, evaluating their inhibitory activity toward acetylcholinesterase. This research suggests applications in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease (Saeedi et al., 2019).
Sigma 2 Binding Site Affinity
- Perregaard et al. (1995) synthesized a series of compounds, including 4-fluorophenyl substituted derivatives, with high affinity for sigma 1 and sigma 2 binding sites. This research is crucial in understanding the binding characteristics of these compounds, which could have implications in neurological studies (Perregaard et al., 1995).
Synthesis and Characterization
- Menteşe et al. (2015) conducted a study on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating a methodology for creating novel compounds that may have varied scientific applications (Menteşe et al., 2015).
Carbonic Anhydrase Inhibitors
- Tuğrak et al. (2019) synthesized new mono Mannich bases with piperazines, evaluating their inhibitory effects on human carbonic anhydrase I and II isoenzymes. This study opens potential therapeutic avenues in conditions related to carbonic anhydrases (Tuğrak et al., 2019).
Photo-degradation Studies
- Wu et al. (2007) analyzed the photo-degradation behavior of thiazole-containing compounds, which includes derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide. This research is significant in understanding the stability of these compounds under various conditions (Wu et al., 2007).
Synthesis of Derivatives
- Aggarwal et al. (2007) synthesized new derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, furthering the chemical knowledge and potential applications of these compounds (Aggarwal et al., 2007).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.BrH/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16;/h1-9,17H,10-13H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBMGSPUKMCIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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